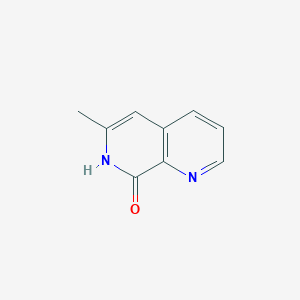
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid
Vue d'ensemble
Description
“1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid” is a chemical compound . It’s important to note that while there isn’t much specific information available on this compound, we can infer some properties based on its structure and similar compounds.
Synthesis Analysis
While there isn’t a specific synthesis route available for “1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid”, we can look at the synthesis of similar compounds for insight. For instance, Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of a compound can be inferred from its molecular formula. The molecular formula of “1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid” is C12H14O3 . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Isostere for Carboxylic Acid Functional Group : Cyclopentane-1,3-diones, which exhibit properties similar to carboxylic acids, have been studied as potential substitutes for the carboxylic acid functional group. These compounds show promise in drug design, specifically as thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Bio-isostere Potential : The cyclopentane-1,2-dione unit has been evaluated as a potential surrogate for carboxylic acid in drug design. A derivative of this compound demonstrated potent thromboxane A2 receptor antagonist activity (Ballatore et al., 2014).
Asymmetric Synthesis of Stereoisomers : An asymmetric synthesis approach has been developed for all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, which is vital for creating specific chiral molecules in pharmaceutical research (Jakubowska et al., 2015).
Inhibition of Enzymatic Synthesis : 1-Aminocyclopentane-1-carboxylic acid and its derivatives have been studied as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine, showing the influence of ring size and substituents on inhibitory activity (Coulter et al., 1974).
Anticonvulsant Activity : Compounds based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid have been synthesized and evaluated for anticonvulsant activity, highlighting the potential of these compounds in therapeutic applications (Arustamyan et al., 2019).
Antitumor Action : The antitumor action of 1-Amino-Cyclopentane Carboxylic Acid has been investigated, particularly in inhibiting the growth of various cancer cell types (Berlinguet et al., 1962).
Propriétés
IUPAC Name |
1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8,13H,1-2,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAUIFIMYRVUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283877 | |
| Record name | 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92847-83-1 | |
| Record name | NSC34001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





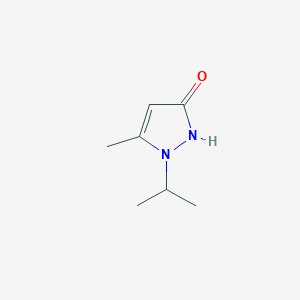


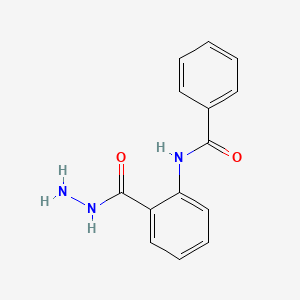



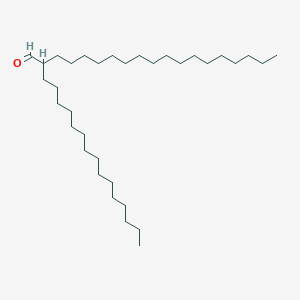
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3058859.png)
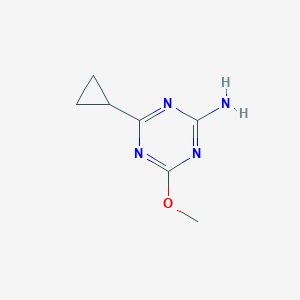
![1-Azaspiro[4.4]non-7-ene](/img/structure/B3058861.png)
